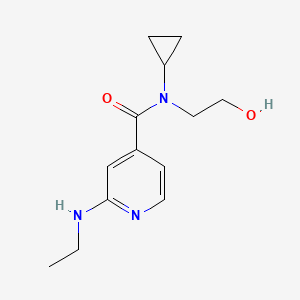
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is a potent and selective inhibitor of the protein kinase, known as Casein Kinase 1δ (CK1δ). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide inhibits CK1δ by binding to its ATP-binding site. This binding prevents the phosphorylation of CK1δ substrates, thereby affecting various cellular processes. The inhibition of CK1δ has been shown to affect the circadian rhythm, DNA damage response, and Wnt signaling pathways.
Biochemical and physiological effects:
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to affect the circadian rhythm by altering the expression of clock genes. It has also been found to affect the DNA damage response by inhibiting the phosphorylation of the checkpoint kinase Chk1. Additionally, it has been shown to affect the Wnt signaling pathway by inhibiting the phosphorylation of the transcription factor β-catenin.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which makes it a valuable tool for studying the cellular processes that are regulated by CK1δ. However, one of the limitations of using this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide. One area of research is to study its potential therapeutic applications in cancer. It has been shown to inhibit the growth of several cancer cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is to study its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide involves several steps. The starting material is 2-bromo-4-cyanopyridine, which is reacted with ethylamine to form 2-ethylamino-4-cyanopyridine. This compound is then treated with cyclopropylmethyl bromide to form N-cyclopropyl-2-ethylamino-4-cyanopyridine. Finally, this compound is reacted with 2-hydroxyethylamine to form N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide has several potential therapeutic applications. It has been found to be a potent inhibitor of CK1δ, which is involved in several cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. Therefore, this compound has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-12-9-10(5-6-15-12)13(18)16(7-8-17)11-3-4-11/h5-6,9,11,17H,2-4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSPYYTLOIOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)N(CCO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
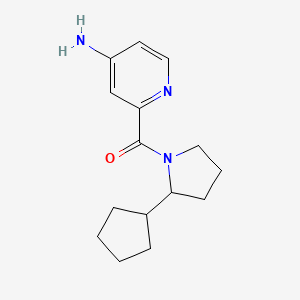
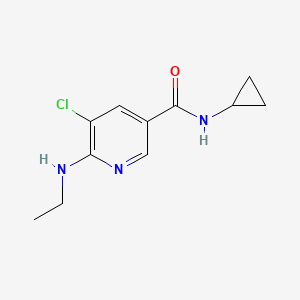
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)

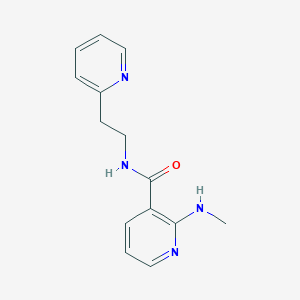
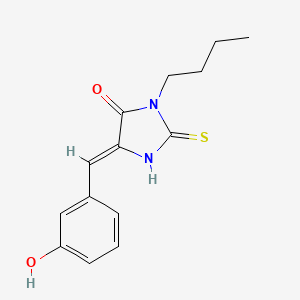

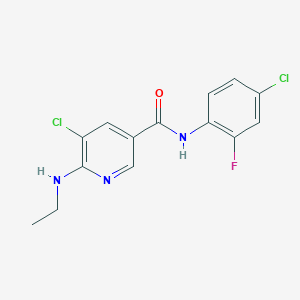


![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)